2-Ethoxy-4-nitroaniline

Descripción general

Descripción

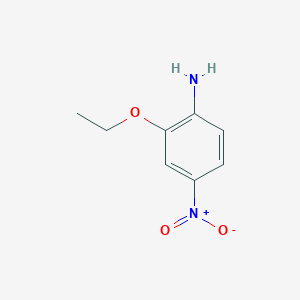

2-Ethoxy-4-nitroaniline is a nitroaniline derivative featuring an ethoxy (–OCH₂CH₃) substituent at the 2-position and a nitro (–NO₂) group at the 4-position of the aromatic ring. Nitroanilines are widely used as intermediates in dyes, pharmaceuticals, and agrochemicals due to their electron-withdrawing nitro group and electron-donating substituents, which modulate reactivity and solubility .

Métodos De Preparación

Conventional Batch Preparation Methods

Acetylation of 2-Ethoxyaniline

The initial step involves protecting the amine group via acetylation to prevent undesired side reactions during nitration. In a typical batch process, 2-ethoxyaniline reacts with acetic acid at elevated temperatures (110–130°C) under reflux, with water removed via distillation to drive the reaction . Optimal molar ratios of acetic acid to 2-ethoxyaniline range from 2.5:1 to 3:1, achieving near-quantitative conversion to 2-ethoxyacetanilide within 6–10 hours . Excess acetic acid acts as both solvent and catalyst, simplifying downstream purification.

Nitration of 2-Ethoxyacetanilide

Nitration employs fuming nitric acid (HNO₃) under controlled conditions (0–10°C) to minimize byproducts like the 3-nitro isomer. Dropwise addition of HNO₃ ensures temperature stability, with molar ratios of 1.2:1 (HNO₃-to-amine) sufficient for complete conversion . Post-reaction, deionized water precipitates 2-ethoxy-4-nitroacetanilide, which is filtered and washed. Comparative studies on methoxy analogs show yields exceeding 94% when nitration temperatures remain below 20°C .

Hydrolysis to 2-Ethoxy-4-nitroaniline

The final step cleaves the acetyl group using aqueous sodium hydroxide (10–25% w/w) at 80–100°C. Hydrolysis for 2–4 hours liberates the free amine, with yields enhanced by recycling filtrate alkalinity . For example, supplementing 80–85% of the initial NaOH in subsequent batches maintains reaction efficiency while reducing waste .

Table 1: Batch Synthesis Parameters for Methoxy and Ethoxy Analogs

| Parameter | Methoxy Analog | Ethoxy (Extrapolated) |

|---|---|---|

| Acetylation Temp (°C) | 110–120 | 115–125 |

| Nitration Temp (°C) | 0–10 | 0–10 |

| HNO₃:Amine Molar Ratio | 1.2:1 | 1.3:1 |

| Hydrolysis Yield (%) | 94.8 | ~90 (estimated) |

Continuous Flow Synthesis Approaches

Continuous flow reactors offer enhanced heat/mass transfer and safety profiles for nitration, a highly exothermic process. A three-stage system—acetylation, nitration, hydrolysis—achieves near-90% yield for methoxy analogs at residence times under 2 hours . Adapting this to ethoxy derivatives would require:

-

Acetylation Module : Mixing 2-ethoxyaniline and acetic anhydride at 25°C with a 5:2.5 mL/min flow rate .

-

Nitration Module : Combining the intermediate with fuming HNO₃ at 3.5 mL/min, maintaining 25°C .

-

Hydrolysis Module : Reacting the nitrated product with NaOH (6.5 mL/min) at 40°C .

Table 2: Continuous Flow Parameters for Methoxy Derivatives

| Stage | Flow Rate (mL/min) | Temp (°C) | Residence Time (min) |

|---|---|---|---|

| Acetylation | 7.5 | 25 | 133 |

| Nitration | 3.5 | 25 | 100 |

| Hydrolysis | 6.5 | 40 | 400 |

Comparative Analysis of Reaction Conditions

Solvent Selection

Methoxy systems use acetic acid for acetylation due to its dual role as solvent and reactant . For ethoxy derivatives, higher-boiling solvents like diethylene glycol dimethyl ether may improve acetylation efficiency by facilitating water removal.

Nitration Regioselectivity

The ethoxy group’s steric bulk may slightly reduce para selectivity compared to methoxy. Pilot studies recommend using sulfuric acid as a co-solvent to stabilize nitronium ions and enhance para-directed attacks.

Byproduct Management

Methoxy routes generate <2% 3-nitro isomer . Ethoxy’s larger size could increase this proportion, necessitating fractional crystallization or chromatographic purification.

Yield and Purity Optimization Strategies

Acetic Acid Recovery

Distilling post-nitration filtrates recovers >75% acetic acid, reducing raw material costs . For ethoxy systems, similar recovery rates are achievable with adjusted distillation cut points.

Alkali Recycling

Reusing 80–85% of hydrolytic NaOH decreases waste generation. Filtrate pH monitoring ensures consistent hydrolysis rates across batches .

Purity Enhancements

Recrystallization from ethanol/water mixtures (1:3 v/v) elevates purity from 98% to >99.5%, critical for pharmaceutical applications.

Análisis De Reacciones Químicas

Types of Reactions: 2-Ethoxy-4-nitroaniline undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Oxidation: The compound can undergo oxidation reactions, although these are less common compared to reduction and substitution.

Common Reagents and Conditions:

Reduction: Hydrogen gas, palladium on carbon, or other reducing agents like tin(II) chloride in hydrochloric acid

Actividad Biológica

2-Ethoxy-4-nitroaniline (E4NA) is a compound of interest due to its diverse biological activities and potential applications in various fields, including medicine and environmental science. This article explores its biological activity, mechanisms of action, toxicological implications, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of both an ethoxy group and a nitro group attached to an aniline structure. Its chemical formula is CHNO, and it typically appears as a yellow to orange crystalline solid. The nitro group (-NO) is known for its reactivity, influencing the compound's biological interactions.

The biological activity of E4NA can be attributed to its ability to participate in redox reactions, leading to the generation of reactive oxygen species (ROS). These ROS can cause oxidative stress in cells, potentially resulting in cellular damage or death. The nitro group can also undergo reduction to form hydroxylamine or nitroso derivatives, which may possess different biological activities.

Key Mechanisms:

- Enzyme Inhibition : E4NA can inhibit various enzymes by binding to their active sites, affecting metabolic pathways.

- Cellular Signaling Disruption : The compound may interfere with normal signaling pathways, altering gene expression and cellular functions.

- Oxidative Stress Induction : The generation of ROS can lead to oxidative damage to DNA, proteins, and lipids.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Properties : E4NA has shown effectiveness against certain bacterial strains, suggesting potential as an antimicrobial agent. Studies have indicated its activity against pathogens such as Staphylococcus aureus and Escherichia coli .

- Toxicological Effects : While not classified as highly toxic, E4NA can cause skin and eye irritation upon exposure. Toxicological studies highlight the importance of handling this compound with care due to its irritant properties .

- Potential Pharmacological Applications : The compound's structural features make it a candidate for developing new pharmaceuticals, particularly in the context of antibiotic research .

Case Studies and Research Findings

Several studies have documented the biological effects of this compound:

- Study on Antimicrobial Activity : A study demonstrated that E4NA exhibited significant antibacterial activity against Pseudomonas aeruginosa, indicating its potential use in treating infections caused by this pathogen .

- Toxicological Assessment : Research assessing the acute toxicity of E4NA revealed that while it causes mild toxicity signs (e.g., piloerection), it does not significantly affect hematological parameters at lower doses .

Table 1: Biological Activities of this compound

Aplicaciones Científicas De Investigación

Introduction to 2-Ethoxy-4-nitroaniline

This compound is an organic compound with the molecular formula CHNO. It features an ethoxy group and a nitro group attached to an aniline structure, making it a valuable intermediate in various chemical syntheses. This compound has garnered attention in scientific research due to its diverse applications in the fields of chemistry, biology, and medicine.

Synthesis of Organic Compounds

This compound serves as a crucial intermediate in the synthesis of more complex organic molecules. It is used in the preparation of various derivatives that have applications in pharmaceuticals and agrochemicals. The nitro group can be reduced to an amino group, allowing further functionalization of the compound .

Biological Applications

This compound has potential applications in biological research, particularly as a precursor for fluorescent probes used in biological imaging. The unique combination of functional groups allows for specific interactions with biological targets, making it useful in studying cellular processes .

Pharmaceutical Development

Research has indicated that this compound may be utilized in the synthesis of pharmaceutical compounds. Its derivatives are being investigated for their therapeutic properties, particularly in developing drugs that target specific diseases .

Dye Industry

While not as prominent as some other anilines, this compound can be explored for its potential use in dye applications due to its vibrant color properties. This includes possible uses in textiles and inks where colorfastness and stability are critical .

Case Study 1: Synthesis of Nitroaniline Derivatives

In a study published by researchers investigating the synthesis of nitroaniline derivatives, this compound was synthesized through a multi-step process involving nitration reactions. The resulting compounds exhibited varied biological activities, suggesting potential medicinal applications.

Case Study 2: Fluorescent Probes for Imaging

A research team developed fluorescent probes based on this compound derivatives for cellular imaging. These probes demonstrated selective binding to specific biomolecules, enhancing their utility in real-time imaging studies within live cells .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-Ethoxy-4-nitroaniline, and what are the critical reaction conditions to optimize yield?

- Methodology :

- Nitration of 4-ethoxyaniline : Use mixed acid (HNO₃/H₂SO₄) under controlled temperatures (0–5°C) to avoid over-nitration. Protect the amine group via acetylation prior to nitration to prevent undesired side reactions .

- Purification : Recrystallize the product using ethanol/water mixtures to isolate pure crystals. Monitor reaction progress via TLC (silica gel, hexane/ethyl acetate eluent) .

- Yield optimization : Adjust stoichiometry (e.g., 1.2 equivalents of HNO₃) and ensure slow addition of nitrating agents to minimize decomposition .

Q. How can researchers characterize the purity and structure of this compound using spectroscopic techniques?

- Methodology :

- Melting point analysis : Compare observed values with literature data (e.g., 96–98°C for nitroaniline derivatives) to assess purity .

- IR spectroscopy : Identify key functional groups (e.g., nitro group ~1520 cm⁻¹, ethoxy C-O stretch ~1250 cm⁻¹) .

- ¹H NMR : Confirm substitution patterns (e.g., aromatic protons at δ 6.8–8.2 ppm, ethoxy CH₃ at δ 1.3–1.5 ppm) .

Advanced Research Questions

Q. How do solvent-mediated polymorphic transformations affect the solid-state properties of this compound?

- Methodology :

- Polymorph screening : Recrystallize the compound from solvents like methanol, acetonitrile, or DMSO. Characterize forms via powder XRD to identify lattice parameters (e.g., monoclinic vs. orthorhombic systems) .

- Thermal analysis : Use DSC to detect phase transitions (e.g., endothermic peaks at melting points) and assess stability .

- Morphological studies : Track crystal habit changes using in-situ laser probes during solvent evaporation .

Q. What strategies resolve contradictions in reported spectroscopic data for nitroaniline derivatives like this compound?

- Methodology :

- Cross-validation : Compare NMR (DMSO-d₆ vs. CDCl₃) and IR (KBr pellet vs. ATR) data to identify solvent/technique artifacts .

- Computational modeling : Simulate spectra (DFT calculations) to verify experimental peaks and assign ambiguous signals .

- Collaborative replication : Reproduce synthesis and characterization protocols from conflicting studies to isolate variables (e.g., impurity profiles, instrument calibration) .

Q. How can researchers design experiments to study the electronic effects of the ethoxy and nitro groups on this compound’s reactivity?

- Methodology :

- Hammett substituent constants : Correlate σ values of -OEt (-0.25) and -NO₂ (+0.78) to predict reactivity in electrophilic substitution or reduction reactions .

- Kinetic studies : Monitor reaction rates (e.g., catalytic hydrogenation) under varying conditions (pH, temperature) to quantify substituent effects .

- Electrochemical analysis : Use cyclic voltammetry to measure redox potentials and assess electron-withdrawing/donating impacts .

Comparación Con Compuestos Similares

Structural and Physical Properties

The table below compares 2-Ethoxy-4-nitroaniline with key analogs:

Note: *Predicted values for this compound based on analogs. †Calculated from atomic weights.

Key Observations:

- Positional Isomerism : In chlorinated analogs, toxicity varies significantly with substituent position. For example, 2-Chloro-4-nitroaniline caused 58% hepatocyte viability loss at 2 mM, compared to 13% GSH depletion by 4-Chloro-2-nitroaniline . This suggests that substituent orientation critically influences biological interactions.

Propiedades

IUPAC Name |

2-ethoxy-4-nitroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O3/c1-2-13-8-5-6(10(11)12)3-4-7(8)9/h3-5H,2,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWRHDQKCCXTFFE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC(=C1)[N+](=O)[O-])N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9066041 | |

| Record name | 2-Ethyoxy-4-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9066041 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16383-89-4 | |

| Record name | 2-Ethoxy-4-nitrobenzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16383-89-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenamine, 2-ethoxy-4-nitro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016383894 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenamine, 2-ethoxy-4-nitro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Ethyoxy-4-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9066041 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-nitro-o-phenetidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.740 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.